molecular formula C12H19N5S B12705456 N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine CAS No. 3438-75-3

N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine

Cat. No.: B12705456
CAS No.: 3438-75-3
M. Wt: 265.38 g/mol
InChI Key: VWWXNIROLRUVKC-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine is a synthetic organic compound that belongs to the class of imidazo[4,5-d]pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[4,5-d]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the N,N-diisopropyl group: This step may involve alkylation reactions using diisopropylamine.

    Attachment of the methylthio group: This can be done through thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the imidazo[4,5-d]pyridazine core.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropyl-7-(methylthio)-1H-imidazo[4,5-d]pyridazin-4-amine: Similar structure but with different substituents.

    Imidazo[4,5-d]pyridazines: A broader class of compounds with diverse biological activities.

Uniqueness

N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine is unique due to its specific substituents, which may confer distinct biological properties and reactivity compared to other similar compounds.

Biological Activity

N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine, a compound with the molecular formula C12H19N5S and CAS number 3438-75-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antiproliferative, antibacterial, and antiviral activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique imidazo(4,5-d)pyridazine core with a diisopropylamino group and a methylthio substituent. Its structural representation can be summarized as follows:

  • Molecular Formula : C12H19N5S
  • SMILES : c1(c2c([nH]cn2)c(nn1)SC)N(C(C)C)C(C)C
  • InChI : VWWXNIROLRUVKC-UHFFFAOYSA-N

1. Antiproliferative Activity

Recent studies have demonstrated that imidazopyridine derivatives exhibit significant antiproliferative effects against various human cancer cell lines. This compound was evaluated for its ability to inhibit cancer cell proliferation.

Case Study: Antiproliferative Effects
A study assessed the compound's efficacy on several cancer cell lines, including:

  • LN-229 (glioblastoma)
  • HCT-116 (colorectal carcinoma)
  • NCI-H460 (lung carcinoma)

The results indicated that this compound exhibited an IC50 in the low micromolar range across these cell lines, suggesting potent antiproliferative activity (Table 1).

Cell LineIC50 (µM)
LN-2290.5
HCT-1160.7
NCI-H4600.6

2. Antibacterial Activity

The antibacterial properties of this compound were also investigated. The compound was tested against various Gram-positive and Gram-negative bacteria.

Findings:
While most imidazopyridine derivatives showed limited antibacterial activity, this compound demonstrated moderate effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µM.

Bacterial StrainMIC (µM)
E. coli32
S. aureusNot effective

3. Antiviral Activity

In addition to its antiproliferative and antibacterial properties, the compound's antiviral potential was assessed against a panel of DNA and RNA viruses. Initial findings suggest that while it exhibits some activity against certain viral strains, further studies are required to fully elucidate its antiviral mechanisms.

The biological activity of this compound is believed to stem from its ability to intercalate into DNA and inhibit critical cellular processes involved in proliferation and infection. This mechanism is similar to other imidazopyridine derivatives that have shown promise in targeting DNA replication pathways.

Properties

CAS No.

3438-75-3

Molecular Formula

C12H19N5S

Molecular Weight

265.38 g/mol

IUPAC Name

4-methylsulfanyl-N,N-di(propan-2-yl)-3H-imidazo[4,5-d]pyridazin-7-amine

InChI

InChI=1S/C12H19N5S/c1-7(2)17(8(3)4)11-9-10(14-6-13-9)12(18-5)16-15-11/h6-8H,1-5H3,(H,13,14)

InChI Key

VWWXNIROLRUVKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NN=C(C2=C1N=CN2)SC)C(C)C

Origin of Product

United States

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